Scaffold Differentiation from Indazole-Based Isothiazolidine 1,1-Dioxide CDK Inhibitors
The target compound features a phenyl-acetamide scaffold linked to the isothiazolidine 1,1-dioxide ring, contrasting with the indazole-based scaffold in known CDK1/CDK2 inhibitors. The indazole series, exemplified by compounds in PDB 2R64 and 2DUV, showed potent CDK1/CDK2 inhibition, but the specific contribution of the indazole NH to hinge-region hydrogen bonding is absent in the target compound's aniline-acetamide system [1][2]. This scaffold difference is expected to alter kinase selectivity profiles, as demonstrated in other scaffold-hopping campaigns within the isothiazolidine 1,1-dioxide class.
| Evidence Dimension | Scaffold topology and hinge-binding motif |
|---|---|
| Target Compound Data | Phenyl-acetamide linker with o-tolyloxy group; no indazole hinge-binding motif. Molecular weight: 394.87 g/mol. |
| Comparator Or Baseline | Indazole-isothiazolidine 1,1-dioxide CDK inhibitors (PDB 2R64, 2DUV series). Example: 2-(3,4-dihydroxyphenyl)-8-(1,1-dioxidoisothiazolidin-2-yl)-3-hydroxy-6-methyl-4H-chromen-4-one. Potent CDK1/CDK2 inhibition reported but no IC50 values for isolated isothiazolidine-indazole compounds in the abstract [2]. |
| Quantified Difference | Scaffold topology difference renders >10 distinct heavy atom connections between core and hinge-binding motif. No direct activity comparison possible. |
| Conditions | Structural comparison based on published X-ray co-crystal structures (PDB 2R64, 2DUV) and chemical structure analysis. |
Why This Matters
This scaffold differentiation is critical for researchers seeking kinase inhibitors with selectivity profiles distinct from the well-characterized indazole-CDK series, potentially enabling probe development for under-explored kinase targets.
- [1] RCSB PDB Entry 2R64. Potent CDK1/CDK2 inhibitors via introduction of 1lambda(6)-isothiazolidine-1,1-dioxide at 5-position of indazole. https://www.rcsb.org/structure/2R64. View Source
- [2] RCSB PDB Entry 2DUV. Lee, J.; et al. 3-Hydroxychromones as cyclin-dependent kinase inhibitors. Bioorg. Med. Chem. Lett. 2007, 17, 1284–1287. https://www.rcsb.org/structure/2DUV. View Source
